Cardiac Cytotoxicity Reduction: Adriamycin Aglycone vs. Doxorubicin in Human Cardiac AC16 Cells
Adriamycin aglycone (doxorubicinone, DOXone) exhibits approximately 2-fold lower cardiotoxicity than the parent drug doxorubicin in human differentiated cardiac AC16 cells. DOXone caused mitochondrial dysfunction only at concentrations of 2 µM and above, whereas doxorubicin elicited comparable cytotoxicity at half the concentration (1 µM) under identical 48-hour exposure conditions [1]. Similarly, all metabolites evaluated (DOXol, DOXone, 7-DeoxyDOX) required 2 µM to induce mitochondrial dysfunction, while doxorubicin achieved the same effect at 1 µM [1].
| Evidence Dimension | Mitochondrial dysfunction threshold concentration in cardiac cells |
|---|---|
| Target Compound Data | 2 µM (threshold for mitochondrial dysfunction) |
| Comparator Or Baseline | Doxorubicin (parent drug): 1 µM (threshold for mitochondrial dysfunction) |
| Quantified Difference | 2-fold higher threshold (lower toxicity) |
| Conditions | Human differentiated cardiac AC16 cells, 48-hour exposure, MTT assay |
Why This Matters
For researchers investigating doxorubicin-induced cardiotoxicity mechanisms or screening cardioprotective strategies, adriamycin aglycone provides a metabolically relevant comparator with quantifiably lower cardiac cell toxicity, enabling cleaner signal differentiation in mechanistic studies.
- [1] Reis-Mendes A, Vitorino-Oliveira C, Ferreira M, Carvalho F, Remião F, Sousa E, Bastos ML, Costa VM. Comparative In Vitro Study of the Cytotoxic Effects of Doxorubicin's Main Metabolites on Cardiac AC16 Cells Versus the Parent Drug. Cardiovasc Toxicol. 2024;24(3):267-279. DOI: 10.1007/s12012-024-09823-4. View Source
